molecular formula C₁₁H₁₂O₂ B1145586 2,5-Dimethylcinnamic acid CAS No. 95883-10-6

2,5-Dimethylcinnamic acid

Cat. No.: B1145586
CAS No.: 95883-10-6
M. Wt: 176.21
InChI Key:
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Description

2,5-Dimethylcinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,5-dimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethylphenylpropanol.

    Substitution: Formation of 2,5-dimethylbromobenzene or 2,5-dimethylnitrobenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethylcinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes. The presence of the methyl groups enhances its binding affinity to target proteins, leading to increased biological activity .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, lacking the methyl groups, has a broader range of applications but may exhibit lower potency in certain biological activities.

    3,4-Dimethylcinnamic Acid: Another derivative with methyl groups at different positions, which can result in different chemical and biological properties.

    2,6-Dimethylcinnamic Acid: Similar to 2,5-dimethylcinnamic acid but with methyl groups at the 2 and 6 positions, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation allows for targeted applications in research and industry, making it a valuable compound for various scientific endeavors .

Properties

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIBVLSPNAHVSQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257909
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155814-17-8
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155814-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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